

Application Notes and Protocols: GR 94800 Solubility and Use in In Vitro Assays

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Compound of Interest		
Compound Name:	GR 94800	
Cat. No.:	B1672131	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **GR 94800**, a potent and selective tachykinin NK₂ receptor antagonist, in Dimethyl Sulfoxide (DMSO). This document includes protocols for the preparation of **GR 94800** stock solutions and their application in a typical in vitro cell-based assay.

Data Presentation: Solubility of GR 94800

Quantitative solubility data for **GR 94800** in DMSO is not readily available in publicly accessible resources. One supplier notes solubility in ethanol up to 4 mg/mL. For experimental purposes, it is recommended to empirically determine the solubility of **GR 94800** in DMSO to establish the maximum stock concentration.

Solvent	Reported Solubility	Molarity (at specified concentration)	Notes
DMSO	Data not available	Not applicable	Empirical determination is recommended.
Ethanol	Soluble to 4 mg/mL	~4.42 mM	Data from a commercial supplier.



Molecular Weight of GR 94800: 904.08 g/mol

Experimental Protocols

Protocol 1: Preparation of GR 94800 Stock Solution in DMSO

This protocol describes the preparation of a stock solution of **GR 94800** in DMSO. Due to the lack of specific solubility data, a conservative starting concentration is recommended, with the option to increase it based on observed solubility.

Materials:

- GR 94800 powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Weighing: Accurately weigh the desired amount of GR 94800 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add a precise volume of anhydrous, sterile DMSO to the tube to achieve the desired initial concentration (e.g., 10 mM).
- Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) can be used to aid solubility if precipitation occurs.
- Observation: Visually inspect the solution for any undissolved particles. If the compound is
 fully dissolved, this can be considered your stock solution. If not, the concentration exceeds
 the solubility limit and should be adjusted accordingly.



 Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store at -20°C or -80°C for long-term stability.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.

Protocol 2: In Vitro Assay for NK2 Receptor Antagonism

This protocol outlines a general workflow for evaluating the antagonist activity of **GR 94800** on the tachykinin NK₂ receptor in a cell-based assay. This often involves measuring the inhibition of agonist-induced intracellular calcium mobilization.

Materials:

- Cells stably expressing the human tachykinin NK₂ receptor (e.g., CHO-K1 or HEK293 cells)
- Cell culture medium (e.g., DMEM/F-12)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- GR 94800 DMSO stock solution (from Protocol 1)
- NK₂ receptor agonist (e.g., Neurokinin A)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader with an injection system

Procedure:

• Cell Culture: Culture the NK2 receptor-expressing cells in appropriate medium supplemented with FBS and antibiotics.



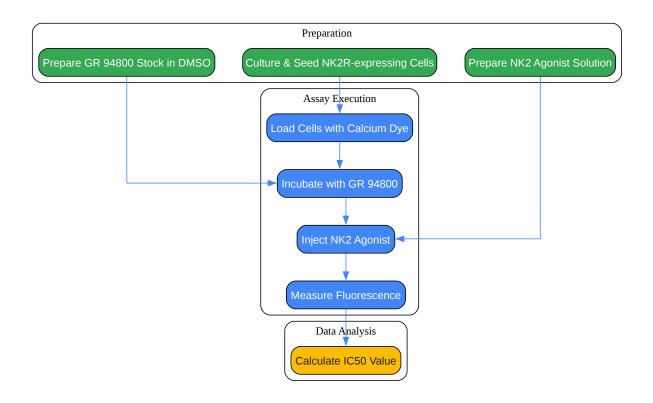




- Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
- Dye Loading: Wash the cells with assay buffer and then incubate them with the calciumsensitive fluorescent dye in the dark at 37°C for 1 hour.
- Compound Preparation: Prepare serial dilutions of the **GR 94800** stock solution in assay buffer to achieve the desired final concentrations. Also, prepare the NK₂ receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
- Antagonist Incubation: Wash the cells to remove excess dye and add the diluted GR 94800 solutions to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
- Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Initiate the reading and, after establishing a baseline fluorescence, inject the NK₂ receptor agonist into the wells.
- Data Analysis: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. The antagonist effect of GR 94800 is determined by its ability to inhibit the agonist-induced calcium signal. Calculate IC₅₀ values to quantify the potency of GR 94800.

Mandatory Visualizations

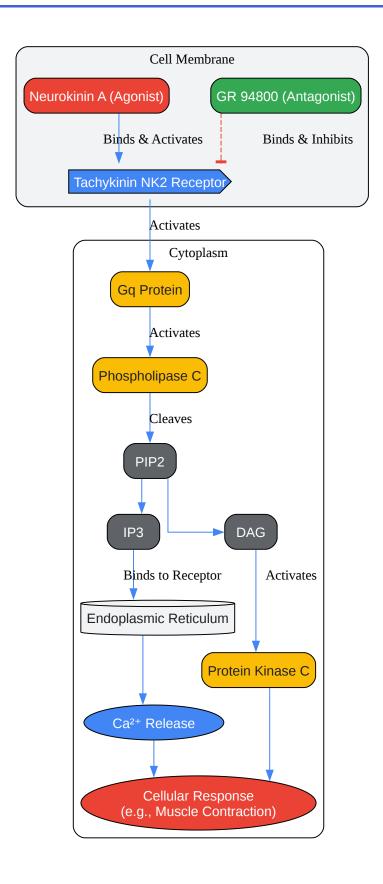




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Caption: Experimental workflow for evaluating GR 94800.





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Caption: Tachykinin NK2 Receptor Signaling Pathway.







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